![molecular formula C6H8OS2 B2480278 6,7-Dithiaspiro[3.4]octan-2-one CAS No. 17547-96-5](/img/structure/B2480278.png)

6,7-Dithiaspiro[3.4]octan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

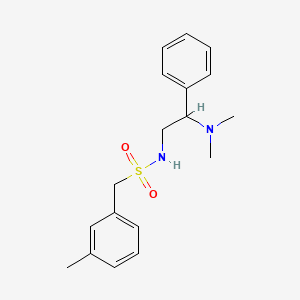

Synthesis AnalysisThe synthesis of spirocyclic compounds often involves multi-step reactions, starting from common chiral precursors or cyclic building blocks. For example, research by Hungerbühler et al. (1980) demonstrated the synthesis of optically active spirocyclic pheromones from a common chiral precursor, utilizing alkylation and oxirane opening reactions to create the desired carbon skeletons and functionality patterns (Hungerbühler et al., 1980). This methodology can be indicative of the approaches used in synthesizing compounds like "6,7-Dithiaspiro[3.4]octan-2-one."

Molecular Structure Analysis

Spirocyclic compounds' molecular structures are characterized by their cyclic components, the nature of their spiro connection, and the presence of heteroatoms. Studies on similar compounds, such as the work by Chiaroni et al. (2000) on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, highlight the impact of the spirocyclic structure on molecular conformation and stereochemistry (Chiaroni et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds, including "this compound," is influenced by the presence of functional groups and the strain induced by their cyclic structures. Li et al. (2013) explored the synthesis of novel thia/oxa-azaspiro[3.4]octanes, highlighting the diverse chemical reactivity and potential for functionalization of spirocyclic scaffolds (Li et al., 2013).

Physical Properties Analysis

Spirocyclic compounds' physical properties, such as solubility, melting point, and boiling point, are closely related to their molecular structure. Although specific data on "this compound" are not readily available, insights can be drawn from studies on related compounds. For instance, the synthesis and characterization of 1,6-dioxaspiro[3.4]octanes by Alonso et al. (2000) provide a basis for understanding the physical properties of spirocyclic compounds with similar ring sizes and functional groups (Alonso et al., 2000).

Chemical Properties Analysis

The chemical properties of "this compound," such as acidity, basicity, and reactivity towards various chemical reagents, can be inferred from studies on structurally similar spirocyclic compounds. The work by Ramesh et al. (2019) on the synthesis of 2-azaspiro[3.4]octane showcases the chemical versatility and reactivity of spirocyclic structures, providing insights into their potential chemical behaviors (Ramesh et al., 2019).

Applications De Recherche Scientifique

Corrosion Inhibition : Compounds similar to 6,7-Dithiaspiro[3.4]octan-2-one have been studied for their corrosion inhibition properties. For instance, derivatives of spirocyclopropane have shown effectiveness as inhibitors for mild steel corrosion in acidic solutions, such as HCl. These compounds, including 6,7-dioxaspiro derivatives, display significant protective capabilities due to their molecular structures which facilitate adsorption onto metal surfaces (Chafiq et al., 2020).

Synthesis of Spirocycles : The synthesis and study of spirocyclic compounds, including those related to this compound, are a significant area of research. These compounds, such as 5-Oxaspiro[3.4]octan-1-one, are synthesized using various chemical reactions and have applications in developing new chemical entities and intermediates in organic synthesis (Hilmey & Paquette, 2007).

Structural Analysis : Detailed structural analyses of compounds structurally similar to this compound have been conducted. For instance, the study of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives revealed diverse conformations and chemical properties. These analyses are critical for understanding the chemical behavior and potential applications of these compounds (Chiaroni et al., 2000).

Polymerization and Material Science : Compounds in the this compound family have been explored for their potential in polymerization and material science applications. For example, the radical ring-opening polymerization of vinylcyclopropane bearing a cyclic carbonate moiety, such as 1-vinyl-5,7-dioxaspiro[2.5]octan-6-one, demonstrates the potential of these compounds in creating novel polymers with unique properties (Sanda et al., 1994).

Propriétés

IUPAC Name |

6,7-dithiaspiro[3.4]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS2/c7-5-1-6(2-5)3-8-9-4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSXZGVEFFHIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC12CSSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)

![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)